ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate
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Overview
Description
EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydrazinylidene moiety, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate typically involves the reaction of ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]acetate: A precursor in the synthesis of the target compound.
2-(2,4-Difluorophenyl)ethanamine: A related compound with similar structural features.
Uniqueness
EthylN-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl N-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features a hydrazine moiety, which is known to exhibit various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Hydrazine derivatives are often involved in:
- Inhibition of Enzymatic Activity : Many hydrazine compounds act as enzyme inhibitors, which can affect metabolic pathways within cells.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress.
Anticancer Activity
Research indicates that ethyl N-{2-[2-(2,4-difluorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl}carbamate exhibits anticancer properties . A study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation (PubChem) .
Antimicrobial Effects
The compound has also shown antimicrobial activity against various bacterial strains. In vitro tests indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections (ResearchGate) .
Case Studies
-
Study on Anticancer Efficacy
- Objective : To evaluate the anticancer effects on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent efficacy.
-
Antimicrobial Assessment
- Objective : To assess the antimicrobial properties against specific pathogens.
- Methodology : Disc diffusion method was employed to test susceptibility.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
Research Findings Summary
Properties
Molecular Formula |
C13H13F2N3O4 |
---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
ethyl N-[(E)-2-[(2,4-difluorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7+,18-17? |
InChI Key |
WINQMAPCPJTQSS-RVWBHJPNSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=C(C=C(C=C1)F)F |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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